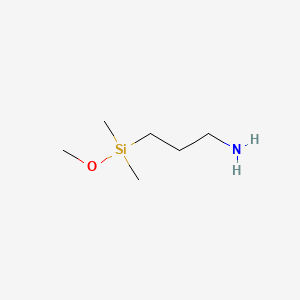
Propanethial S-oxide
説明
Propanethial S-oxide, also known as the ‘lachrymatory factor’, is an airborne sulfur-containing organic chemical that is similar to tear gas . It is a member of a class of organosulfur compounds known as thiocarbonyl S-oxides . This compound is released when onions are cut, causing a stinging sensation and tears .
Synthesis Analysis
The synthesis of Propanethial S-oxide is a two-step process that occurs when onions are cut . When an onion cell is damaged, alliinase enzymes are released. These enzymes enable water and S-1-propenyl-L-cysteine sulfoxide to react together to produce a variety of sulfurous compounds. One of these compounds, 1-propenyl sulfenic acid, is then converted into Propanethial S-oxide by another enzyme, lachrymatory-factor synthase .Molecular Structure Analysis
The molecular formula of Propanethial S-oxide is C3H6OS . Its molecular weight is 90.144 . The structure of Propanethial S-oxide includes the arrangement of atoms and the chemical bonds that hold the atoms together .Chemical Reactions Analysis
When Propanethial S-oxide comes into contact with the surface of the eye, it reacts with water to create an acid that stimulates a nervous response, triggering tears to wash the irritant away . This reaction is the reason why cutting onions can make you cry .Physical And Chemical Properties Analysis
Propanethial S-oxide is a volatile liquid . Its molecular weight is 90.144 , and its molecular formula is C3H6OS .科学的研究の応用
1. Food Storage and Quality Assessment
Propanethial S-oxide (PSO) plays a crucial role in the flavor chemistry of Allium species, such as scallions. Research by Yamane, Yamane, and Shibamoto (1994) in the Journal of Agricultural and Food Chemistry focused on the content of PSO in scallions during cold storage. Their findings indicated that the levels of PSO in scallions stored at different temperatures varied significantly, suggesting its potential as a marker for assessing the freshness and quality of stored food products (Yamane, Yamane, & Shibamoto, 1994).
2. Molecular and Structural Studies
Gillies et al. (1999) conducted a study on the molecular structure and electric dipole moment of Propanethial S-oxide, employing pulsed-beam Fourier transform microwave spectroscopy. This research, published in the Journal of Physical Chemistry A, provided detailed insights into the unstable species of Propanethial S-oxide, contributing to a better understanding of its chemical properties and reactions (Gillies et al., 1999).
3. Biofunctional Device Development
The interaction of 1-Propanethiol with zinc oxide (ZnO) surfaces was studied by Ogata et al. (2005) in Applied Surface Science. Their X-ray photoelectron spectroscopy (XPS) analysis revealed the formation of S O bonds, highlighting the stability and potential applications of 1-propanethiol/ZnO structures in biofunctional devices (Ogata et al., 2005).
4. Chemical and Biological Properties of Organosulfur Compounds
A study by Shen and Parkin (2000) in the Journal of Agricultural and Food Chemistry developed a model system for generating pure thiosulfinates and Propanethial-S-oxide (PTSO). This research is significant for understanding the chemical and biological properties of organosulfur compounds found in Allium spp. and for exploring the dynamics of organosulfur chemistry (Shen & Parkin, 2000).
5. Thermochemical Studies
Kieninger and Ventura (2002) in Physical Chemistry Chemical Physics conducted computational determination of the enthalpy of formation of alkylthial S-oxides, including Propanethial-S-oxide. This study is crucial for understanding the thermochemical properties of these compounds, contributing to a broader understanding of their stability and reactivity (Kieninger & Ventura, 2002).
6. Analytical Chemistry and Food Science
Research by Shultz in The Dental Register emphasized the importance of Propanethial S-oxide in onions as the compound causing eye irritation. This study demonstrated the compound's detection using advanced mass spectrometry techniques, highlighting its relevance in analytical chemistry and food science (Shultz, 1896).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-sulfinylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6OS/c1-2-3-5-4/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZSXBOAXJLRNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=S=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50954029 | |
| Record name | Propanethial S-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50954029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propanethial S-oxide, (1Z)- | |
CAS RN |
32157-29-2, 70565-74-1, 74635-27-1 | |
| Record name | Thiopropanal S-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32157-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanethial S-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032157292 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Z-Propanethial S-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070565741 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanethial S-oxide, (1E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074635271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanethial S-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50954029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PROPANETHIAL S-OXIDE, (1Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OI55X42ZZH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PROPANETHIAL S-OXIDE, (1E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TLN93NUR7S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Thial-1-Propene-1-thiol S-oxide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040346 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[5-(4-methoxyphenyl)-4-(4-nitrophenyl)-2-thiazolyl]-4-methylbenzamide](/img/structure/B1222530.png)
![2-(Methylthio)-3-pyridinecarboxylic acid [2-[2-(4-morpholinyl)-5-(trifluoromethyl)anilino]-2-oxoethyl] ester](/img/structure/B1222531.png)
![N3-[4-(difluoromethoxy)phenyl]-1-(3,4-dimethylphenyl)-N7-(2-hydroxyethyl)-2-mercaptoimidazo[1,2-a]pyridin-4-ium-3,7-dicarboxamide](/img/structure/B1222534.png)
![N2-[2-(4-methylphenyl)-5-phenyl-3-pyrazolyl]benzene-1,2-diamine](/img/structure/B1222535.png)


![3-[[5,5-dimethyl-3-(4-morpholinyl)-1-cyclohex-2-enylidene]amino]-N,N-dimethylaniline](/img/structure/B1222542.png)
![9-Phenyl-1,5,6,7,8,9-hexahydro-[1,2,4]triazolo[5,1-b]quinazoline](/img/structure/B1222543.png)
![Indolo[2,3-a]quinolizine-2-acetic acid, 3-ethenyl-1,2,3,4,6,7,12,12b-octahydro-alpha-(methoxymethylene)-, methyl ester, (alphaE,2S,3R,12bS)-](/img/structure/B1222544.png)
![[4-[[4-(Methylthio)phenyl]methyl]-1-piperazinyl]-(4-nitrophenyl)methanone](/img/structure/B1222546.png)


